A Technical Guide to the Discovery, Isolation, and Characterization of Chalcomycin from Streptomyces bikiniensis
A Technical Guide to the Discovery, Isolation, and Characterization of Chalcomycin from Streptomyces bikiniensis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chalcomycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis.[1][2][3] First discovered in the late 1950s, it exhibits a unique chemical structure, including a 2,3-trans double bond and the neutral sugar D-chalcose, which distinguishes it from other clinically important macrolides like tylosin.[1] Chalcomycin demonstrates modest to potent antimicrobial activity, primarily against Gram-positive bacteria, and has also shown activity against certain Mycoplasma species and the ability to inhibit protein synthesis in HeLa cells.[1][4] The biosynthesis of chalcomycin is governed by a large polyketide synthase (PKS) gene cluster, which has been the subject of significant genetic and biochemical study.[1][2][3] This document provides a comprehensive technical overview of the discovery, physico-chemical properties, antimicrobial activity, and the detailed experimental protocols for the fermentation, isolation, purification, and structural elucidation of chalcomycin from its native producer, Streptomyces bikiniensis.
Discovery and Producing Organism
Chalcomycin was first identified in the late 1950s as a secondary metabolite of Streptomyces bikiniensis.[1] The producing organism, S. bikiniensis, is a Gram-positive, filamentous bacterium belonging to the Actinobacteria phylum, a group renowned for its prolific production of natural antibiotics.[5] The wild-type producer strain is identified as S. bikiniensis NRRL2737.[1] The species itself was originally isolated from soil collected from the Bikini Atoll.[6]
Physico-chemical and Biological Properties
Physico-chemical Data
Chalcomycin is a complex macrolide with distinct properties that influence its solubility, stability, and pharmacokinetic profile. Its key physico-chemical characteristics, calculated using the Chemistry Development Kit (CDK), are summarized below.[7]
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₁₄ | [7] |
| Molecular Weight | 700.37 g/mol | [7] |
| XLogP | 0.74 | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 14 | [7] |
| Rotatable Bonds | 8 | [7] |
| Topological Polar Surface Area | 181.2 Ų | [7] |
Antimicrobial Activity
Chalcomycin exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus (11 strains) | 0.19 (MIC₅₀), Range: 0.05 - 0.78 | [1] |
| Staphylococcus aureus 209P | 4 | [8] |
| Streptococcus pyogenes (2 strains) | 0.19 and 0.78 | [1] |
In addition to its antibacterial properties, chalcomycin has demonstrated potent in vitro activity against several Mycoplasma species that are not susceptible to other macrolides.[1] It has also been found to inhibit protein synthesis in HeLa cells, an activity not commonly associated with 16-membered macrolides.[1][4]
Biosynthesis of Chalcomycin
The production of chalcomycin in S. bikiniensis is orchestrated by the chalcomycin (chm) biosynthetic gene cluster.[1] This contiguous segment of DNA, spanning over 60 kb, contains 25 putative genes responsible for synthesizing the polyketide backbone, the two deoxysugars (D-chalcose and D-mycinose), and subsequent enzymatic modifications.[1][2]
The core structure is assembled by a Type I Polyketide Synthase (PKS). A unique feature of the chm PKS is the absence of the ketoreductase and dehydratase domains in the seventh module, which would typically be expected to generate the 2,3-double bond.[1][3] This finding indicates that a separate, discrete set of enzymes is responsible for introducing this unusual structural feature.[1][2][3] Based on sequence comparisons, a biosynthetic pathway for the key sugar moiety, nucleoside diphosphate-D-chalcose, has also been proposed.[2][3]
Experimental Protocols
The following sections provide detailed methodologies for the production and isolation of chalcomycin.
Fermentation of Streptomyces bikiniensis
This protocol outlines the cultivation of S. bikiniensis NRRL2737 for the production of chalcomycin.
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Strain Maintenance: Maintain cultures of S. bikiniensis on AS-1 agar plates.[1]
-
Seed Culture Preparation: Inoculate a loopful of spores or mycelia into a 50 mL flask containing 10 mL of Tryptone Soya Broth.[1] Incubate at 28-30°C for 2-3 days with agitation (e.g., 120 rpm).[9]
-
Production Culture: Transfer the seed culture into a 20-liter jar fermentor containing 18 liters of production medium.[9]
-
Fermentation Conditions:
Extraction of Chalcomycin
This procedure details the recovery of crude chalcomycin from the fermentation broth.
-
Biomass Removal: Following fermentation, centrifuge the entire culture broth (e.g., at 10,000 x g for 20 minutes) to separate the mycelia from the supernatant.[11]
-
Supernatant Preparation: Filter the resulting cell-free supernatant through Whatman No. 1 filter paper to obtain a clear filtrate.[1][11]
-
pH Adjustment: Adjust the pH of the filtrate to 7.8 with solid NaHCO₃ to ensure the compound is in a neutral state for solvent extraction.[1]
-
Solvent Extraction:
-
Concentration:
Purification of Chalcomycin
This multi-step chromatographic process is used to isolate pure chalcomycin from the crude extract.
-
Initial Purification (Silica Gel Chromatography):
-
Elute the column using a step gradient of increasing polarity. A suitable system is a gradient of 0% to 35% acetone in hexane, with the mobile phase supplemented with 2% (v/v) triethylamine to reduce tailing of the basic macrolide.[1]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing chalcomycin.
-
Intermediate Purification (Size-Exclusion Chromatography):
-
Final Purification (Preparative HPLC):
-
Perform the final purification using preparative High-Performance Liquid Chromatography (HPLC).[1]
-
Column: A Polaris C₁₈ column (e.g., 150 x 21.5 mm) is effective.[1]
-
Mobile Phase: Use a linear gradient elution. For example, a 50% to 100% gradient of Solvent A, where Solvent A is an 80:20 mixture of acetonitrile and methanol buffered with 5 mM ammonium acetate.[1]
-
Flow Rate: A typical flow rate is 10 mL/min.[1]
-
Detection: Monitor the elution at 280 nm.[1]
-
Post-HPLC Processing: Collect the peak corresponding to chalcomycin. Remove the solvent in vacuo. To remove residual ammonium acetate, dissolve the sample and pass it through a small silica gel plug, eluting with a solvent mixture like 30% acetone/2% triethylamine in hexane.[1] This yields the final purified compound as a white solid.
-
Structure Elucidation
The definitive chemical structure of an isolated natural product is determined using a combination of spectroscopic and spectrometric techniques.[12]
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecule.[1]
-
This data is used to calculate the precise molecular formula of chalcomycin.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is the primary technique for determining the atomic connectivity and stereochemistry of the molecule.[12]
-
Dissolve the purified chalcomycin in a suitable deuterated solvent (e.g., CDCl₃).[1]
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.
-
2D NMR: Acquire a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to establish the complete structure.[13]
-
COSY: Identifies proton-proton (H-H) spin couplings to map out adjacent protons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
NOESY: Reveals through-space correlations between protons, providing information about the molecule's 3D conformation and stereochemistry.
-
-
-
X-ray Crystallography (Optional):
-
If a suitable single crystal of the purified compound can be grown, X-ray crystallographic analysis provides an unambiguous determination of the three-dimensional structure.[8]
-
References
- 1. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces bikiniensis - Wikipedia [en.wikipedia.org]
- 7. chalcomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 12. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
